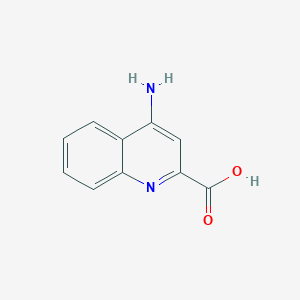

4-Aminoquinoline-2-carboxylic acid

Descripción general

Descripción

4-Aminoquinoline-2-carboxylic acid is a chemical compound that is part of the quinoline family, which is known for its biological activity and potential therapeutic applications. While the provided papers do not directly discuss 4-Aminoquinoline-2-carboxylic acid, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the properties and potential uses of 4-Aminoquinoline-2-carboxylic acid.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in several studies. For instance, a method for synthesizing tetrahydroquinoline derivatives with activity at the glycine site of the NMDA receptor has been reported, involving the optimization of the 4-substituent to yield potent antagonists . Another study outlines the synthesis of 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives through a sydnone intermediate derived from tetrahydroisoquinoline-3-carboxylic acid under acidic conditions . Additionally, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids has been developed, which includes the synthesis of an amino intermediate followed by a halogenation step . These methods could potentially be adapted for the synthesis of 4-Aminoquinoline-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The study of tetrahydroquinoline derivatives revealed the absolute stereochemical requirements for binding to the NMDA receptor, with the preferred conformation placing the 2-carboxyl pseudoequatorial and the 4-substituent pseudoaxial . This information is valuable for understanding the molecular structure of 4-Aminoquinoline-2-carboxylic acid and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. The synthesis of 2-substituted tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with an amino cyclohexenone, with a proposed mechanism based on quantum-chemical calculations . This suggests that 4-Aminoquinoline-2-carboxylic acid may also undergo similar reactions, which could be useful for further functionalization and the development of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, 4-arylquinoline-2-carboxylates synthesized through a one-pot method exhibited significant antioxidant activity, as well as neuroprotective and P-glycoprotein induction activity, indicating their potential as anti-Alzheimer's agents . These properties suggest that 4-Aminoquinoline-2-carboxylic acid may also possess similar biological activities, which could be explored for therapeutic applications.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylation and Alkylation

A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives using 8-aminoquinoline auxiliary has been developed. This method shows functional group tolerance and can functionalize amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Antimalarial Activity

4-Aminoquinoline-derived thiazolidines have been synthesized and evaluated for their antimalarial activity. Some compounds in this series showed significant suppression of parasitaemia and strong complex formation with haematin, suggesting a mechanism of action on heme polymerization (Solomon et al., 2013).

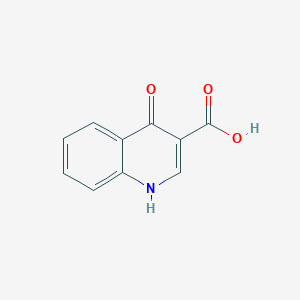

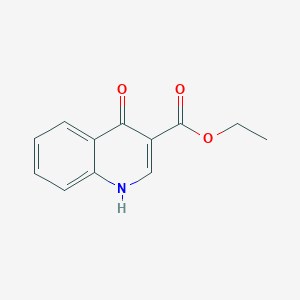

Isoquinolone-4-Carboxylic Acids Synthesis

A Cu-catalyzed cascade reaction was designed to access highly substituted isoquinolone-4-carboxylic acids. This protocol shows a broad substrate scope and good functional group tolerance, making 4-carboxy-isoquinolone generally accessible by a convergent multicomponent reaction protocol (Wang et al., 2021).

Synthesis of N-Quinolylaspartic Acids

Reactions of aminoquinolines with maleic acid have led to the synthesis of N-quinolylaspartic acids and their derivatives. This includes the formation of maleate or betaine when 4-aminoquinoline reacts with aqueous media (Beresnevicius & Viliunas, 2000).

Hydrogen-Bonded Structures

Research on proton-transfer compounds of 4,5-dichlorophthalic acid with various quinolines, including 8-aminoquinoline and quinoline-2-carboxylic acid, has shown one-dimensional hydrogen-bonded chain structures, illustrating the utility of these compounds in forming low-dimensional hydrogen-bonded structures (Smith et al., 2008).

Antitumor Activity of 4-Aminoquinazolines

A summary of the synthesis and antitumor activity of 4-aminoquinazolines has been provided. This includes key methods for their synthesis and biological activities for new derivatives that are EGFR-tyrosine kinase inhibitors (Lipunova et al., 2016).

Safety And Hazards

The safety information for 4-aminoquinoline-2-carboxylic acid indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Direcciones Futuras

Recent advances in the chemistry and therapeutic potential of functionalized quinoline motifs suggest that 4-aminoquinoline-2-carboxylic acid and its derivatives could have significant potential for future drug development . The compound’s broad spectrum of bioactivity makes it a vital scaffold for leads in drug discovery .

Propiedades

IUPAC Name |

4-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKIAHUIXWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626305 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinoline-2-carboxylic acid | |

CAS RN |

157915-66-7 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

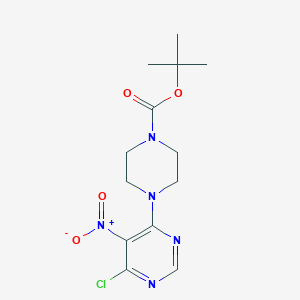

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)